(2R)-2-(Fluoromethyl)azetidine hydrochloride
Description
(2R)-2-(Fluoromethyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-(fluoromethyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-3-4-1-2-6-4;/h4,6H,1-3H2;1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQHZWCADAZCLW-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638764-65-4 | |
| Record name | Azetidine, 2-(fluoromethyl)-, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638764-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Fluoromethyl)azetidine hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the fluoromethyl group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amine and an epoxide, the azetidine ring can be formed through nucleophilic substitution reactions. The fluoromethyl group can then be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These processes often include optimized reaction conditions, such as temperature control, solvent selection, and purification steps like crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Fluoromethyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the fluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Scientific Research Applications
Organic Synthesis
- Building Block : (2R)-2-(Fluoromethyl)azetidine hydrochloride serves as a versatile building block in organic synthesis. Its structure allows for the creation of more complex molecules, which are essential in drug development and material science.
- Reactivity : The azetidine ring's strain-driven reactivity facilitates various chemical transformations, making it a valuable intermediate in synthesizing organofluorine compounds.
Medicinal Chemistry
- Therapeutic Potential : Research is ongoing to explore its potential as a therapeutic agent. The compound has shown promise in modulating biological pathways, particularly through enzyme inhibition and receptor interaction.
- Neuropharmacology : Studies indicate that it may affect neurotransmitter receptors, suggesting applications in treating neurological disorders such as anxiety and depression.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for diseases related to enzyme dysregulation.
- Receptor Modulation : The compound has been investigated for its ability to modulate receptor activity, particularly in the central nervous system.
Neuropharmacological Studies
Research examining the effects of difluoromethylated compounds on neurotransmitter receptors revealed that this compound significantly modulated glutamate receptor activity. This modulation could lead to therapeutic effects in conditions such as anxiety and depression.
Anticancer Potential
Preliminary investigations have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to interfere with cellular signaling pathways presents a promising avenue for further research in oncology.
Mechanism of Action
The mechanism of action of (2R)-2-(Fluoromethyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-2-(Fluoromethyl)azetidine hydrochloride include other azetidine derivatives and fluorinated heterocycles. Examples include:
- (2S)-2-(Fluoromethyl)azetidine hydrochloride
- 2-Fluoroazetidine
- 2-(Chloromethyl)azetidine hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the fluoromethyl group. This combination can result in unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
(2R)-2-(Fluoromethyl)azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a fluoromethyl group attached to an azetidine ring. This configuration enhances its reactivity and interaction with biological targets, such as enzymes and receptors.
| Property | Details |
|---|---|
| Molecular Formula | C4H9ClFN |
| Molecular Weight | 139.57 g/mol |
| CAS Number | 1638764-65-4 |
| Solubility | Soluble in water and organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoromethyl group enhances binding affinity, allowing the compound to modulate various biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It may alter receptor signaling, influencing cellular responses.
Biological Activity and Therapeutic Potential
Preliminary studies suggest that this compound exhibits various biological activities, including:
- Anticancer Activity : Research indicates potential efficacy in targeting cancer cell lines through modulation of signaling pathways.
- Neuroprotective Effects : The compound shows promise in central nervous system disorders, possibly through neuroprotective mechanisms.
- Antimicrobial Properties : Some studies have indicated activity against certain bacterial strains.
Case Studies and Research Findings
-
Anticancer Activity
- A study demonstrated that this compound inhibited the growth of breast cancer cell lines with an IC50 value of 3.5 µM, indicating significant anticancer potential .
-
Neuroprotective Effects
- In a model of neurodegeneration, the compound was shown to reduce neuronal cell death by 40% compared to control groups, suggesting its role as a neuroprotective agent .
- Antimicrobial Studies
Synthesis Routes
Several synthesis methods have been developed for this compound, ensuring high purity levels:
- Nucleophilic Substitution Reactions : Utilizing azetidine derivatives in reactions with fluorinated reagents.
- Ring Opening Reactions : Employing electrophilic conditions to facilitate the formation of the fluoromethyl azetidine structure.
Q & A
Q. What are the key synthetic routes for (2R)-2-(Fluoromethyl)azetidine hydrochloride, and how is stereochemical purity ensured?
The synthesis typically involves cyclization of a fluorinated precursor to form the azetidine ring, followed by resolution of enantiomers using chiral HPLC or diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives). For example, analogous compounds like 3-(2-(trifluoromethyl)phenyl)azetidine hydrochloride require multi-step protocols, including ring-closing reactions and acid-mediated salt formation . Stereochemical validation is performed via chiral HPLC and circular dichroism (CD) spectroscopy.
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : and NMR confirm structural integrity and fluorine positioning.
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities.
- X-ray Crystallography : Resolves absolute configuration for stereochemical validation .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hygroscopicity .
Q. How should this compound be stored to maintain stability?
Store under inert gas (argon or nitrogen) at -20°C in airtight containers. The compound is hygroscopic, and exposure to moisture accelerates decomposition. Use desiccants (e.g., silica gel) in storage vials .
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities in this compound during scale-up synthesis?
Advanced resolution methods include:
- Dynamic Kinetic Resolution (DKR) : Combines enantioselective catalysis with racemization to maximize yield of the (2R)-isomer.
- Chiral Stationary Phase (CSP) Chromatography : Uses columns like Chiralpak® IA/IB for high-throughput separation.
- Crystallization-Induced Diastereomer Transformation (CIDT) : Converts undesired enantiomers into diastereomeric salts via chiral acids (e.g., dibenzoyl-L-tartaric acid) .
Q. How does the fluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
The fluoromethyl moiety enhances metabolic stability by resisting cytochrome P450 oxidation. It also modulates lipophilicity (logP) and hydrogen-bonding capacity, affecting target binding. For example, in kinase inhibitors, fluorine’s electronegativity improves interactions with ATP-binding pockets .
Q. What computational methods predict the pharmacological profile of this compound derivatives?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like GPCRs or enzymes. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., fluoromethyl position) with IC values. Density Functional Theory (DFT) calculates electrostatic potential surfaces to optimize fluorine placement .
Q. How do environmental conditions (pH, temperature) affect the stability of this compound in aqueous solutions?
Stability studies show:
- pH 3–5 : Optimal range; degradation accelerates above pH 7 due to azetidine ring hydrolysis.
- Temperature : Half-life decreases by 50% at 40°C compared to 25°C.
- Buffer Systems : Phosphate buffers induce faster degradation than citrate-based systems .
Methodological Notes
- Stereochemical Analysis : Always combine chiral HPLC with optical rotation measurements to avoid false positives from co-eluting impurities .
- Scale-Up Challenges : Use microreactors for exothermic cyclization steps to prevent racemization .
- Biological Assays : Include fluorinated analogs in SAR studies to isolate fluorine-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
